酢酸スズ(II)

概要

説明

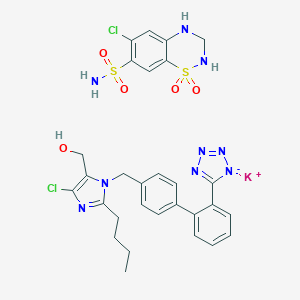

Tin(II) acetate is a chemical compound that has been studied for its potential applications in various fields, including materials science and organic synthesis. The compound is known for its polymeric structure in the solid state, where it forms infinite chains with acetate groups bridging the tin atoms. The coordination environment of tin in tin(II) acetate is characterized by a strongly distorted trigonal bipyramid with a lone electron pair occupying one of the equatorial positions .

Synthesis Analysis

The synthesis of tin(II) acetate has been explored in the context of producing high-quality nanocrystals and other tin-based materials. For instance, tin(II) 2-ethylhexanoate has been used as a precursor for the synthesis of Cu2ZnSnS4 nanocrystals, demonstrating the versatility of tin(II) compounds in materials synthesis . Additionally, the reduction synthesis of tin nanoparticles has been achieved using tin(II) acetate as one of the precursors, highlighting its role in the production of nanoscale materials .

Molecular Structure Analysis

The molecular structure of tin(II) acetate has been extensively studied, revealing a polymeric chain structure in the solid state and a highly distorted trigonal bipyramid in the gas phase. The tin atoms are asymmetrically surrounded by four oxygen atoms, with two shorter and two longer Sn–O distances. The presence of a sterically active lone electron pair on the tin atom has been confirmed, which influences the geometry of the molecule .

Chemical Reactions Analysis

Tin(II) acetate is involved in various chemical reactions, serving as a catalyst or reactant. It has been used as a catalyst in the conversion of epoxides to 1,3-dioxolanes, demonstrating its efficiency in organic synthesis . Moreover, tin(II) compounds, including tin(II) acetate, have been utilized in carbon-carbon bond-forming reactions, such as the aldol and Michael reactions, under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tin(II) acetate have been investigated, with a focus on its stability, solubility, and thermal behavior. The compound's crystal structure and chemical bonding have been characterized using X-ray diffraction and electron localization function (ELF) analysis . The stability of tin(II) acetate to hydrolysis and oxidation has been reported, as well as the thermal decomposition of its derivatives . The melting behavior of tin nanoparticles synthesized from tin(II) acetate has also been studied, showing a significant drop in the melting point compared to bulk tin .

科学的研究の応用

スズアノードの製造

酢酸スズ(II)は、スズアノードの製造における前駆体として利用されます。 これらのアノードは、さまざまな基材上にスズを堆積させるためのスズイオン源として機能する電気めっきプロセスにおいて不可欠な構成要素です .

二金属ナノ粒子の合成

研究者は、酢酸スズ(II)を用いてSn-Cu二金属ナノ粒子を合成しています。 これらのナノ粒子は、独自の電子特性と光学特性により、触媒や材料科学などさまざまな分野で大きな可能性を秘めています .

エステル化およびトランスエステル化の触媒

化学合成において、酢酸スズ(II)は、エステル化およびトランスエステル化反応のルイス酸触媒として機能します。 これらの反応は、医薬品、香料、プラスチックなどの業界で価値のあるエステルを生産するために不可欠です .

高表面積酸化スズ触媒

酢酸スズ(II)は、高表面積酸化スズ触媒の前駆体として役立ちます。 これらの触媒は、有機化合物の触媒変換や環境修復を含むさまざまな産業プロセスで広く使用されています .

炭素-水素活性化

この化合物は、酢酸パラジウム(II)の存在下でアニソールのメトキシ基の炭素-水素活性化のための効率的な触媒系の一部です。 この活性化は、さまざまな有機合成プロセスにおける重要なステップです .

スズ口腔ケア組成物

酢酸スズ(II)は、スズ口腔ケア組成物において重要な役割を果たします。 これらの組成物は、虫歯予防、プラーク防止、歯肉炎防止の効果を提供するために、歯科ケア製品で使用されています .

作用機序

Target of Action

Tin(II) acetate, with the chemical formula of Sn(CH3COO)2, is the acetate salt of tin(II) It has been used as a catalyst in various chemical reactions .

Mode of Action

Tin(II) acetate can act as a catalyst to enhance the rate of thermal depolymerization of poly(lactic acid) fibers . It can also be a reactant for the synthesis of Sn-Cu bimetallic nanoparticles used in the preparation of tin anode by organic electroplating for rechargeable thin-film batteries .

Biochemical Pathways

It’s known that tin(ii) acetate can be used as a tin source for the preparation of high surface area tin oxide catalysts .

Pharmacokinetics

It’s known that tin(ii) acetate decomposes in water , which could potentially affect its bioavailability.

Result of Action

It’s known that tin(ii) acetate can be used to prepare tin(iv) oxide thin films by photochemical vapor deposition .

Safety and Hazards

将来の方向性

Tin catalysts, including tin(II) acetate, play an important role in ring-opening polymerizations (ROP), ring-expansion polymerization (REP), and ring-opening polymerization combined with simultaneous polycondensation (ROPPOC) of lactides . They are also used in the polycondensation of lactic acid . These applications are particularly relevant for the production of biodegradable materials .

特性

IUPAC Name |

tin(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOXNTGLSKTMQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

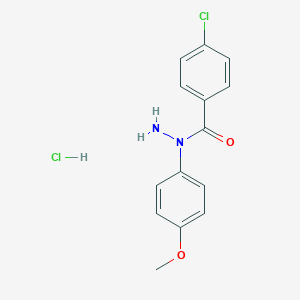

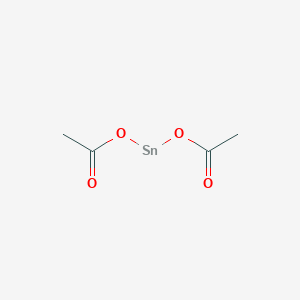

CC(=O)[O-].CC(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sn(CH3COO)2, C4H6O4Sn | |

| Record name | tin(II) acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213242 | |

| Record name | Stannous acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

638-39-1 | |

| Record name | Stannous acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannous acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SKU167W8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tin(II) acetate exists as a highly distorted trigonal bipyramid in the gas phase. [] The tin atom is asymmetrically bonded to two acetate groups, with one Sn-O bond significantly longer than the other. [] This asymmetry arises from the lone pair of electrons on the tin atom, which occupies one of the equatorial sites in the trigonal bipyramidal geometry. [] The four-membered rings and the acetate groups themselves adopt a near-planar arrangement. []

A: Yes, Tin(II) acetate is a valuable precursor in material science. For instance, it's used to synthesize tin sulfide nanosheets. [] By controlling the ligands during synthesis, researchers can tune the morphology of the resulting nanosheets, influencing their lateral dimensions and thicknesses. [] This control over morphology is crucial for optimizing the material's properties for applications like photo-detection and photovoltaics. []

A: Tin(II) acetate is a key ingredient in creating fluorine-doped tin dioxide thin films, crucial components in many electronic devices. [] When Tin(II) acetate undergoes chemical vapor deposition, it efficiently incorporates fluorine atoms into the tin dioxide crystal structure. [] This doping increases carrier concentration, leading to films with exceptionally low resistivity. [] Such films are highly desirable for their transparent and conductive properties, finding applications in displays, solar cells, and other optoelectronic devices. []

A: Absolutely, Tin(II) acetate serves as a precursor for synthesizing various nanoparticles, including silver and tin nanoparticles. [, , ] In the case of silver nanoparticles, Tin(II) acetate acts as a reducing agent, facilitating the reduction of silver ions to silver atoms. [] This process, often carried out in the presence of a capping agent like dodecylamine, yields nanoparticles with controlled sizes suitable for applications like conductive ink formulations in printed electronics. [] The size and shape of tin nanoparticles can be influenced by factors like the molecular weight of capping agents such as polyvinyl pyrrolidone (PVP). []

A: Tin(II) acetate demonstrates catalytic activity in various organic reactions. For example, it acts as a Lewis acid catalyst in the reaction between 3-aminopyrrole and trifluoromethyl-β-diketones. [] Its presence influences the regiochemistry of the reaction, favoring the formation of the α-1H-pyrrolo[3,2-b]pyridine isomer. [] This regioselectivity is crucial for synthesizing specific isomers with desired biological or pharmaceutical properties. Furthermore, Tin(II) acetate, along with tin(IV) acetate, dibutyltin-bis-acetate, and dioctyl tin-bis-acetate, can catalyze the ring-opening polymerization of L-lactide and ε-caprolactone. [] The specific tin compound and reaction conditions significantly impact the resulting polymer architecture, enabling the synthesis of linear chains or cyclic structures with varying molecular weights. []

A: Tin(II) acetate acts as a catalyst, significantly accelerating the degradation of PLA. [] Compared to other organometallic catalysts like tin(II) oxalate, Tin(II) acetate demonstrates superior performance, lowering the degradation onset temperature of PLA and drastically reducing the total degradation time. [] This catalytic activity is particularly relevant in developing efficient methods for PLA degradation, addressing its disposal and recycling challenges.

A: Tin(II) acetate plays a crucial role as an additive in the fabrication of tin-lead-based perovskite solar cells. [] Its presence enhances the stability and performance of these devices. While the specific mechanisms are still under investigation, research suggests that Tin(II) acetate influences the crystallization process during perovskite film formation, leading to improved film quality and device stability. []

A: While Tin(II) acetate has shown promising applications, its safety profile requires careful consideration. In vitro studies on human lymphocytes have shown that while Tin(II) acetate does not induce micronuclei formation, indicating a lack of genotoxic effects, it does exhibit cytotoxicity at certain concentrations. [] These findings highlight the importance of handling Tin(II) acetate with caution and using appropriate safety measures during synthesis, handling, and disposal.

A: Researchers utilize a variety of analytical techniques to characterize and study Tin(II) acetate. X-ray diffraction is crucial for determining its crystal structure. [, ] Electron diffraction, coupled with ab initio calculations, provides insights into its gas-phase structure. [] Infrared spectroscopy helps identify functional groups and study chemical bonding. [] Thermal analysis methods like thermogravimetric analysis (TGA) are essential for studying its thermal stability and decomposition behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。